An In-depth Technical Guide to (Carboxymethyl)nitrobenzoic Acids: An Analysis of Key Isomers
An In-depth Technical Guide to (Carboxymethyl)nitrobenzoic Acids: An Analysis of Key Isomers
A Note to the Researcher: The specified topic, "3-(carboxymethyl)-4-nitrobenzoic acid," does not correspond to a readily available compound in major chemical databases or the scientific literature. This guide, therefore, provides a comprehensive technical overview of its close, well-documented isomers: 4-(carboxymethyl)-3-nitrobenzoic acid and 2-(carboxymethyl)-4-nitrobenzoic acid . For comparative context and because of its relevance in synthetic chemistry, this guide also incorporates data on 3-methyl-4-nitrobenzoic acid . The structural distinctions between these compounds are crucial and are highlighted herein.
This guide is structured to provide a deep dive into the chemical and physical properties, synthesis, and potential applications of these related compounds, offering valuable insights for researchers, scientists, and professionals in drug development.
Structural and Physicochemical Properties of (Carboxymethyl)nitrobenzoic Acid Isomers
The positioning of the carboxymethyl, nitro, and carboxylic acid groups on the benzene ring significantly influences the physicochemical properties of these isomers.
Chemical Structure
The isomeric relationship between the compounds discussed in this guide is illustrated below. The user-requested compound, for which no data is currently available, is also depicted for structural comparison.
Figure 2: A generalized synthetic workflow for (carboxymethyl)nitrobenzoic acids.
For instance, the synthesis of 3-methyl-4-nitrobenzoic acid can be achieved through the oxidation of 2,4-dimethylnitrobenzene. [1][2]Various oxidizing agents have been employed, including potassium permanganate, potassium dichromate, and nitric acid. [2][3]
Reactivity Profile
The chemical reactivity of these molecules is dictated by the interplay of the three functional groups:
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Carboxylic Acid Groups: These groups can undergo typical reactions such as esterification, amide formation, and reduction. They also impart acidic properties to the molecule.
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Nitro Group: The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to itself. The nitro group can be reduced to an amino group, which is a key transformation in the synthesis of many pharmaceutical intermediates.
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Carboxymethyl Group: The methylene bridge of the carboxymethyl group can be a site for further functionalization, although it is generally less reactive than the other two groups under standard conditions.
Spectroscopic Characterization
Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of these isomers. While specific spectra for "3-(carboxymethyl)-4-nitrobenzoic acid" are unavailable, the expected spectral features can be predicted based on the analysis of related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the methylene protons of the carboxymethyl group, and the acidic protons of the two carboxyl groups. The chemical shifts and coupling patterns of the aromatic protons are highly dependent on the substitution pattern, providing a clear fingerprint for each isomer.
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¹³C NMR: The carbon NMR spectrum would reveal signals for the two carboxyl carbons, the carbons of the aromatic ring, and the methylene carbon. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents, aiding in isomer differentiation.
Infrared (IR) Spectroscopy
The IR spectrum of a (carboxymethyl)nitrobenzoic acid would be characterized by the following key absorption bands:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch | 3300-2500 (broad) | Carboxylic Acid |
| C-H Stretch (aromatic) | 3100-3000 | Aromatic Ring |
| C=O Stretch | 1725-1680 | Carboxylic Acid |
| N-O Asymmetric Stretch | 1550-1500 | Nitro Group |
| N-O Symmetric Stretch | 1350-1300 | Nitro Group |
Mass Spectrometry (MS)
Mass spectrometry would provide the molecular weight of the compound. The fragmentation pattern would likely involve the loss of CO₂, H₂O, and NO₂ from the molecular ion, offering further structural clues.
Applications and Research Interest
Nitrobenzoic acid derivatives are important intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals, dyes, and polymers. [4]
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Pharmaceutical Synthesis: 3-Methyl-4-nitrobenzoic acid is a key intermediate in the synthesis of the antihypertensive drug telmisartan. [3][5]The structural similarity of (carboxymethyl)nitrobenzoic acids suggests their potential as building blocks for novel pharmaceutical agents.
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Materials Science: The presence of multiple functional groups makes these compounds interesting candidates for the development of new polymers and coordination compounds.
Safety and Handling
While specific safety data for "3-(carboxymethyl)-4-nitrobenzoic acid" is not available, the safety precautions for related isomers should be considered.
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General Hazards: Compounds of this class are generally considered to be irritants. They may cause skin, eye, and respiratory irritation. [6]* Handling Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. [6]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
While a direct technical guide for "3-(carboxymethyl)-4-nitrobenzoic acid" cannot be provided due to the absence of its characterization in the public domain, this guide offers a comprehensive analysis of its closest structural isomers. The data presented for 4-(carboxymethyl)-3-nitrobenzoic acid, 2-(carboxymethyl)-4-nitrobenzoic acid, and 3-methyl-4-nitrobenzoic acid provides a solid foundation for researchers interested in this class of compounds. The distinct physicochemical properties, synthetic routes, and spectroscopic signatures of these isomers underscore the importance of precise structural characterization in chemical research and development.
References
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PubChem. (n.d.). 3-Methyl-4-nitrobenzoic acid. Retrieved from [Link]
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PubChemLite. (n.d.). 4-(carboxymethyl)-3-nitrobenzoic acid (C9H7NO6). Retrieved from [Link]
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Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]
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